4-Methoxyphenylacetonitrile
CAS No.: 104-47-2
Cat. No.: VC21156629
Molecular Formula: C9H9NO
Molecular Weight: 147.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104-47-2 |
---|---|
Molecular Formula | C9H9NO |
Molecular Weight | 147.17 g/mol |
IUPAC Name | 2-(4-methoxyphenyl)acetonitrile |
Standard InChI | InChI=1S/C9H9NO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6H2,1H3 |
Standard InChI Key | PACGLQCRGWFBJH-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CC#N |
Canonical SMILES | COC1=CC=C(C=C1)CC#N |
Boiling Point | 286.5 °C |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
4-Methoxyphenylacetonitrile (CAS No. 104-47-2) is an aromatic organic compound with the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol . This nitrile compound features a benzene ring with a methoxy group at the para position and an acetonitrile group. The compound is also known by several synonyms including p-Anisyl cyanide, p-Methoxybenzyl cyanide, (4-methoxyphenyl)acetonitrile, and 2-(4-methoxyphenyl)acetonitrile .
The chemical structure of 4-Methoxyphenylacetonitrile can be represented by the SMILES notation: COc1ccc(CC#N)cc1, which indicates a benzene ring with a methoxy group at the para position and a -CH₂CN (acetonitrile) group .
Nomenclature and Identification
The compound is registered in various chemical databases and classification systems. Its InChIKey identifier is PACGLQCRGWFBJH-UHFFFAOYSA-N, which serves as a unique digital representation for chemical structure identification . This identifier is particularly important for database searches and chemical information systems.
The following table presents the key identifiers for 4-Methoxyphenylacetonitrile:
Identifier Type | Value |
---|---|
CAS Number | 104-47-2 |
Molecular Formula | C₉H₉NO |
Molecular Weight | 147.17 g/mol |
InChIKey | PACGLQCRGWFBJH-UHFFFAOYSA-N |
SMILES | COc1ccc(CC#N)cc1 |
BRN | 509162 |
FDA UNII | 34M6VU8U7X |
Physical and Chemical Properties
Physical State and Appearance
4-Methoxyphenylacetonitrile appears as a clear colorless to slightly yellow liquid at room temperature . This physical appearance is important for quality control in industrial applications and laboratory settings.
Thermodynamic Properties
The compound exhibits distinct thermodynamic properties that are critical for handling, storage, and industrial processing. Its melting point is 8°C, while its boiling point ranges from 286-287°C at standard pressure (760 mmHg) . The relatively high boiling point is indicative of its molecular stability and intermolecular forces.
Additional Physical Properties
The density of 4-Methoxyphenylacetonitrile is 1.085 g/mL at 25°C, providing important information for volumetric calculations in laboratory and industrial settings . Its flash point exceeds 230°F (>110°C), which is relevant for safety considerations during handling and transportation .
The following table summarizes the key physical properties of 4-Methoxyphenylacetonitrile:
Industrial Applications and Uses
Pharmaceutical Applications
4-Methoxyphenylacetonitrile serves as a valuable intermediate in pharmaceutical synthesis. It is particularly used as a starting reagent in the synthesis of various pharmaceutical compounds including thiazolidine derivatives and other bioactive molecules . The pharmaceutical industry represents one of the primary markets for this compound, with applications spanning from research and development to commercial drug production.
Agrochemical Applications
The compound finds significant application in the agrochemical sector as an intermediate for the synthesis of crop protection agents and other agricultural products . Its chemical reactivity and functional groups make it suitable for transformation into various bioactive compounds used in sustainable agriculture.
Chemical Intermediate Functions
As a versatile chemical intermediate, 4-Methoxyphenylacetonitrile has been specifically documented to be used in several synthetic pathways, including:
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Synthesis of 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione
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Synthesis of 2-(1-cyano-1-(4-methoxy)-phenyl)methylidene-3-phenylthiazolidine-4,5-dione
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Synthesis of α-cyanostilbenes, which themselves serve as important building blocks in medicinal chemistry
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Biosynthesis of p-methoxyphenylacetic acid by immobilized Bacillus subtilis ZJB-063, demonstrating its application in biotechnology and enzymatic processes
Natural Occurrence
Interestingly, 4-Methoxyphenylacetonitrile has been isolated from natural sources, specifically from the marine sponge Psammaplysilla purpurea . This natural occurrence suggests potential ecological roles and may inspire biomimetic applications in green chemistry.
Market Analysis and Growth Projections
Current Market Status
The 4-Methoxyphenylacetonitrile market is currently experiencing steady demand, driven primarily by its applications in the pharmaceutical and agrochemical industries . As an intermediate chemical, its market dynamics are closely tied to trends in these downstream sectors.
Growth Projections
According to market research data, the 4-Methoxyphenylacetonitrile market is expected to grow at a Compound Annual Growth Rate (CAGR) of 9.7% during the forecast period from 2025 to 2032 . This growth projection reflects increasing demand from pharmaceutical research and development activities as well as expanding applications in agrochemicals.
Market Drivers and Trends
Several key factors are driving the growth of the 4-Methoxyphenylacetonitrile market:
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Increasing research and development activities in the pharmaceutical sector
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Advancements in chemical synthesis techniques
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Growing focus on green chemistry and sustainable manufacturing processes
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Expanding pharmaceutical pipelines, especially in oncology and neurology
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Rising demand for agrochemical products to support sustainable agriculture
The market is also witnessing a trend toward eco-friendly practices in chemical manufacturing, which may influence production methods for 4-Methoxyphenylacetonitrile in the coming years.
Synthesis Methods and Chemical Reactions
Documented Synthesis Routes
While the search results do not provide detailed synthesis methods specifically for 4-Methoxyphenylacetonitrile, they do reference synthesis literature, including:
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